molecular formula C10H9ClN2OS B7600763 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide

3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide

Cat. No.: B7600763
M. Wt: 240.71 g/mol
InChI Key: YXSODEZWMWYRAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide (C12H9ClN2OS2) is a chemical compound of interest in medicinal and organic chemistry research . The structure features a benzamide group substituted with a chlorine atom at the meta-position and linked to a 4,5-dihydro-1,3-thiazole (thiazoline) ring via an amide bond. This dihydro-thiazole core introduces a saturated moiety that can influence the molecule's conformation and electronic properties compared to its aromatic thiazole counterparts. While specific biological data for this compound is not widely published, the 4,5-dihydrothiazole scaffold is a recognized pharmacophore in drug discovery. Molecules containing thiazole and dihydrothiazole rings are known to exhibit a wide spectrum of biological activities, serving as key components in various approved drugs and therapeutic candidates . These activities often stem from the ring's ability to participate in key hydrogen bonding and dipole-dipole interactions with biological targets . Consequently, this compound serves as a versatile synthetic intermediate or building block for researchers exploring structure-activity relationships, particularly in the development of novel bioactive molecules. Its value lies in its potential for further chemical modification to create libraries of compounds for high-throughput screening against various therapeutic targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2OS/c11-8-3-1-2-7(6-8)9(14)13-10-12-4-5-15-10/h1-3,6H,4-5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSODEZWMWYRAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The most direct route involves synthesizing 1-(3-chlorobenzoyl)-3-arylthiourea intermediates, followed by cyclization with α-haloketones (e.g., 1-bromo-2-butanone) under basic conditions. The mechanism proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the haloketone, displacing the halide and forming the thiazoline ring.

Critical Parameters :

  • Base Selection : Triethylamine (Et₃N) is preferred for its ability to deprotonate intermediates while minimizing side reactions.

  • Solvent System : Anhydrous acetone ensures solubility of both thiourea and haloketone reactants.

  • Temperature : Room temperature (20–25°C) suffices for complete conversion within 1–2 hours.

Representative Procedure:

  • Synthesis of 1-(3-Chlorobenzoyl)-3-phenylthiourea :

    • React 3-chlorobenzoyl chloride (1.2 eq) with ammonium thiocyanate (1.0 eq) in acetone.

    • Add aniline (1.0 eq) dropwise, stir for 30 min, and isolate via filtration (Yield: 85–90%).

  • Cyclization with 1-Bromo-2-butanone :

    • Combine thiourea (1.0 eq), 1-bromo-2-butanone (1.1 eq), and Et₃N (2.0 eq) in acetone.

    • Stir for 2 h, concentrate, and recrystallize from ethanol (Yield: 82–88%).

Spectroscopic Validation

  • IR Spectroscopy :

    • C=O stretch: 1605–1610 cm⁻¹.

    • C=N stretch: 1455–1460 cm⁻¹.

  • ¹H NMR (CDCl₃) :

    • Aromatic protons (3-chlorobenzoyl): δ 7.45–7.80 (m, 4H).

    • Thiazoline CH₂ groups: δ 3.10–3.45 (m, 2H) and δ 2.70–2.95 (m, 2H).

  • Mass Spectrometry :

    • Molecular ion peak at m/z = 281.1 [M+H]⁺.

Post-Synthetic Amidation of 2-Amino-4,5-dihydrothiazole

Thiazoline Ring Construction

2-Amino-4,5-dihydrothiazole is synthesized via cysteamine cyclization with carbonyl compounds:

  • Reaction of Cysteamine with 2-Butanone :

    • Reflux cysteamine hydrochloride (1.0 eq) and 2-butanone (1.2 eq) in ethanol with K₂CO₃ (2.0 eq) for 6 h.

    • Isolate via distillation (Yield: 75–80%).

Amide Bond Formation

The amine group of 2-amino-4,5-dihydrothiazole reacts with 3-chlorobenzoyl chloride under Schotten-Baumann conditions:

  • Schotten-Baumann Protocol :

    • Dissolve 2-amino-4,5-dihydrothiazole (1.0 eq) in 10% NaOH.

    • Add 3-chlorobenzoyl chloride (1.1 eq) in dichloromethane (DCM), stir vigorously for 1 h.

    • Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (Yield: 78–85%).

Comparative Analysis of Methods

Parameter Cyclocondensation Post-Synthetic Amidation
Reaction Time 2 h1.5 h
Yield 82–88%78–85%
Purity (HPLC) ≥95%≥93%
Key Advantage One-pot synthesisModular intermediate use

Advanced Methodological Innovations

Microwave-Assisted Cyclization

Microwave irradiation (150 W, 100°C) reduces reaction time to 15–20 min while maintaining yields at 80–85%. This method enhances reproducibility for scale-up processes.

Catalytic Approaches

  • Ni(II) Catalysis : Nickel chloride glycol dimethyl ether complex (10 mol%) accelerates cyclocondensation by stabilizing transition states.

  • Co₂(CO)₈ Additives : Dicobalt octacarbonyl (0.8 eq) improves regioselectivity in thiazoline formation, suppressing byproducts.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing formation of thiazolidinones via over-oxidation.

  • Solution : Strict anaerobic conditions (N₂ atmosphere) and limiting reaction time to ≤2 h.

Purification Difficulties

  • Issue : Co-elution of unreacted 3-chlorobenzoyl chloride with product.

  • Solution : Gradient elution (hexane:EtOAc 4:1 → 2:1) on silica gel .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The thiazole ring is known to interact with various biological pathways, potentially modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide with structurally related benzamide derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Functional Notes Crystallographic Data
This compound C₁₀H₉ClN₂OS 240.71 3-chlorophenyl, dihydrothiazole Potential bioactivity inferred from thiazole analogs . Not reported in evidence.
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide C₁₀H₆Cl₂N₂OS 273.14 2,4-dichlorophenyl, unsaturated thiazole Anti-inflammatory, analgesic activities reported . Orthorhombic, space group Pna2₁; R = 0.029 .
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide C₁₄H₁₆ClN₃O₂S 325.81 4-chlorophenyl, oxadiazole-thione, branched alkyl chain Synthesized for thiadiazole/oxadiazole scaffold studies; biological activity not explicitly stated. Orthorhombic, P2₁2₁2₁; a = 6.017 Å, b = 15.312 Å, c = 18.149 Å .
Bis(3-chloro-N-(diethylcarbamothioyl)benzamido) Nickel(II) C₂₄H₂₈Cl₂N₄NiO₂S₂ 598.23 Nickel(II) center, two 3-chlorobenzamide ligands, square-planar geometry Metal complex studied for structural coordination; potential catalytic or material applications. Monoclinic, P2₁/c; a = 14.601 Å, β = 98.23°; distorted square-planar geometry .
2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide C₁₀H₉ClN₂OS 240.71 2-chlorophenyl isomer Structural isomer; chlorine position may alter electronic properties and binding affinity. No crystallographic data reported.

Structural and Electronic Differences

The 2,4-dichloro analog has enhanced electron-withdrawing effects, which could increase stability or modulate solubility .

Heterocyclic Moieties :

  • The dihydrothiazole ring in the target compound is partially saturated, reducing aromaticity compared to unsaturated thiazoles (e.g., in 2,4-dichloro derivative) .
  • The oxadiazole-thione group in the 4-chloro analog introduces additional hydrogen-bonding sites and redox-active sulfur, which may enhance biological interactions .

Metal Coordination :

  • The nickel complex demonstrates how benzamide ligands can stabilize transition metals, forming geometries relevant to catalysis or materials science .

Biological Activity

3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide is a synthetic compound with potential applications in medicinal chemistry due to its unique structural features and biological activities. The thiazole ring and the benzamide moiety contribute to its pharmacological properties, making it a subject of interest in various research studies.

  • Molecular Formula : C10H9ClN2OS
  • Molecular Weight : 240.71 g/mol
  • CAS Number : 330468-91-2

Biological Activity Overview

Research indicates that compounds containing thiazole rings exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The specific biological activities of this compound have been explored in several studies.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4.0 µg/mL
Escherichia coli8.0 µg/mL
Bacillus subtilis6.0 µg/mL
Candida albicans5.0 µg/mL

These results indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific enzymes or receptors within microbial cells. The thiazole moiety may play a crucial role in enhancing the compound's affinity for these targets, leading to its observed antimicrobial effects.

Case Studies and Research Findings

  • Antifungal Activity : In a study examining the antifungal properties of thiazole derivatives, compounds structurally similar to this compound showed promising activity against Candida albicans with MIC values ranging from 3.92 to 4.01 mM .
  • Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of thiazole-based compounds, suggesting that modifications to the thiazole ring can enhance their efficacy in reducing inflammation markers .
  • Anticancer Properties : Research has also explored the anticancer potential of benzamide derivatives. Compounds similar to this compound were evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Structure–Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is often influenced by their structural characteristics. In the case of this compound:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups (e.g., chlorine) on the benzene ring enhances its biological activity by increasing lipophilicity and facilitating better interaction with biological targets.
  • Hydrophobic Moieties : Incorporating hydrophobic groups can improve membrane permeability and overall bioactivity .

Q & A

Q. What are the standard synthetic routes for 3-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide, and what analytical methods validate its purity?

Methodological Answer: The synthesis typically involves a multi-step protocol:

Amide Bond Formation : React 3-chlorobenzoyl chloride with 4,5-dihydro-1,3-thiazol-2-amine in anhydrous dichloromethane under nitrogen, using triethylamine as a base .

Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Validation :

  • NMR Spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazoline protons at δ 3.2–4.0 ppm) .
  • HPLC : Purity >95% with retention time matching synthetic standards .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is used:

  • Crystallization : Dissolve the compound in DMF/water (1:2) and allow slow evaporation .
  • Data Collection : Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Key parameters: orthorhombic system, space group P2₁2₁2₁, unit cell dimensions (a = 6.0171 Å, b = 15.3120 Å, c = 18.1493 Å) .
  • Insights : Planar benzamide moiety and dihedral angles between thiazoline and chlorophenyl groups suggest potential π-π stacking interactions in biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer: Critical parameters include:

  • Solvent Selection : Replace dichloromethane with THF to enhance solubility of intermediates .
  • Temperature Control : Maintain 0–5°C during amide coupling to minimize side reactions (e.g., hydrolysis) .
  • Catalyst Use : Add DMAP (4-dimethylaminopyridine) to accelerate acylation (yield increases from 65% to 82%) .
  • Scale-Up Challenges : Monitor exothermic reactions using in-line FTIR to detect intermediates and adjust reagent addition rates .

Q. What strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values)?

Methodological Answer: Address discrepancies via:

Comparative Assays : Test the compound alongside positive controls (e.g., doxorubicin for cytotoxicity) under standardized conditions (e.g., 48h incubation, MTT assay) .

Structural Confirmation : Ensure batch-to-batch consistency using LC-MS to rule out impurities affecting activity .

Target-Specific Profiling : Use kinase inhibition panels (e.g., Eurofins DiscoverX) to identify off-target interactions that may skew results .

Q. How does the compound interact with biological targets at the molecular level?

Methodological Answer: Mechanistic studies involve:

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR). Key interactions:
    • Chlorophenyl group occupies hydrophobic pockets.
    • Thiazoline NH forms hydrogen bonds with Asp831 .
  • SAR Analysis : Modify substituents (e.g., replacing Cl with F) to assess impact on binding affinity. Cl-substituted analogs show 10-fold higher activity against tyrosine kinases .

Data Analysis & Experimental Design

Q. How to design experiments to evaluate synergistic effects with existing therapeutics?

Methodological Answer:

Combination Index (CI) : Use the Chou-Talalay method:

  • Treat cell lines (e.g., MCF-7) with compound alone and with cisplatin.
  • Calculate CI via CompuSyn software (CI <1 indicates synergy) .

Transcriptomic Profiling : Post-treatment RNA-seq identifies upregulated pathways (e.g., apoptosis genes BAX/BCL-2) .

Q. What computational tools predict the compound’s ADMET properties?

Methodological Answer:

  • SwissADME : Predicts moderate intestinal absorption (HIA = 72%) but poor BBB penetration (log BB = −1.2) .
  • ProTox-II : Highlights potential hepatotoxicity (LD₅₀ = 280 mg/kg in rats) due to thiazoline metabolism to reactive intermediates .

Tables of Key Data

Table 1: Comparative Crystallographic Data

ParameterValueSource
Space GroupP2₁2₁2₁
Unit Cell Volume (ų)1672.2
Z4
R Factor0.050

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.